5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Key structural features include:
Properties
Molecular Formula |
C27H30FN5 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30FN5/c1-19-25(20-10-12-21(28)13-11-20)26-29-23(27(2,3)4)18-24(33(26)30-19)32-16-14-31(15-17-32)22-8-6-5-7-9-22/h5-13,18H,14-17H2,1-4H3 |
InChI Key |
ZDMGNLKHEXTWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 1,3-Diketones
A high-yielding method involves reacting 5-amino-3-(4-fluorophenyl)-2-methylpyrazole with a tert-butyl-substituted 1,3-diketone (e.g., 2,2-dimethyl-1,3-diketone) in acetic acid with catalytic H₂SO₄. This step forms the dihydro-pyrazolo[1,5-a]pyrimidine intermediate, which undergoes oxidation to yield the aromatic core.
Reaction Conditions
Alternative Multicomponent Approaches
Multicomponent reactions (MCRs) streamline the synthesis by combining aminopyrazole, diketones, and electrophiles in one pot. For example, Li et al. demonstrated a Mannich-type MCR followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve pyrazolo[1,5-a]pyrimidines with yields up to 64%.
Functionalization at Position 7: Chlorination and Piperazine Substitution
The 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for introducing the 4-phenylpiperazine group. This involves a two-step process: chlorination followed by nucleophilic substitution.
Chlorination with Phosphorus Oxychloride
The dihydroxy intermediate is treated with excess POCl₃ under reflux to replace hydroxyl groups with chlorine atoms. Selective chlorination at position 7 is achieved by controlling stoichiometry and reaction time.
Typical Protocol
Nucleophilic Aromatic Substitution with 4-Phenylpiperazine
The chloro intermediate reacts with 4-phenylpiperazine in the presence of a base (e.g., K₂CO₃) to install the piperazine moiety.
Optimized Conditions
Structural Characterization and Analytical Data
The final compound is characterized by NMR, HRMS, and X-ray crystallography. Key spectral data include:
Challenges and Optimization Strategies
Steric Hindrance from Tert-Butyl Group
The bulky tert-butyl group at position 5 reduces reaction rates during cyclocondensation. Increasing reaction temperatures (100–110°C) and using polar aprotic solvents (e.g., DMF) improve yields.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, as promising antitumor agents. These compounds exhibit inhibitory effects on various cancer cell lines, showcasing their capability to induce apoptosis and inhibit tumor growth. The structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold enhance the biological activity and selectivity towards cancer cells .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. The pyrazolo[1,5-a]pyrimidine core has been associated with the inhibition of kinases and phosphodiesterases, making it a valuable scaffold for developing enzyme inhibitors .
Photophysical Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for applications in material sciences. These compounds have been studied as potential fluorophores due to their strong fluorescence characteristics. Their ability to form crystals with notable conformational properties enhances their utility in solid-state applications .
Organic Light Emitting Diodes (OLEDs)
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can be utilized in the fabrication of organic light-emitting diodes (OLEDs). Their favorable electronic properties contribute to efficient light emission and stability in OLED devices .
Case Study 1: Antitumor Efficacy
In a study published in Molecules, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor efficacy against human cancer cell lines. The results demonstrated that specific modifications to the pyrazolo structure significantly enhanced cytotoxicity compared to standard treatments .
Case Study 2: Enzyme Inhibition Profile
A comprehensive evaluation of enzyme inhibition revealed that this compound exhibited potent inhibitory activity against several kinases involved in cancer signaling pathways. This positions the compound as a candidate for further development into therapeutic agents targeting these pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Modifications at the 7-Position: Piperazine Derivatives
The 7-position substituent significantly impacts biological activity:
- Ethyl groups may enhance solubility but decrease target engagement compared to phenylpiperazinyl .
Biological Activity
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Substituents : Tert-butyl, fluorophenyl, and phenylpiperazine groups.
This unique structure contributes to its biological activity, particularly in targeting specific receptors and enzymes involved in various disease processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| A549 | 26.00 | Inhibits growth |
| NCI-H460 | 42.30 | Cell cycle arrest |
The IC50 values indicate the concentration at which the compound inhibits 50% of cell viability, suggesting a promising therapeutic index for further development .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Aurora-A Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, which is crucial for cell division and proliferation .
- CDK2 Inhibition : It also exhibits significant inhibition of Cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation .
Neuropharmacological Effects
Beyond anticancer properties, the compound's phenylpiperazine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine receptors, indicating possible applications in treating neurological disorders such as depression and anxiety .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on MCF7 and A549 Cells : This study reported significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, emphasizing the need for further exploration into its mechanism of action .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how the compound interacts with target proteins at a molecular level, supporting its potential as a lead compound for drug development .
- In Vivo Studies : Preliminary in vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy in animal models before advancing to clinical trials.
Q & A
Basic Research Questions
Q. How can the synthetic yield of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine be optimized?
- Methodology :
- Step 1 : Use reflux conditions in acetic acid (5 mL) with a stoichiometric ratio of precursors (e.g., 1.0 mmol of trifluoromethylated enone and aminopyrazole derivative) .
- Step 2 : Purify via recrystallization from hexane, achieving yields >75% by slow evaporation at room temperature .
- Key parameters : Solvent choice (polar aprotic solvents enhance cyclization), reaction time (16–24 hours), and stoichiometric control of intermediates.
Q. What techniques are critical for confirming the molecular conformation of this compound?
- Structural characterization :
- X-ray crystallography : Resolve planarity of the pyrazolo[1,5-a]pyrimidine core (mean deviation <0.014 Å) and dihedral angles between substituents (e.g., 14.1° for aryl groups) .
- NMR analysis : Assign signals using - HMQC/HMBC to verify trifluoromethyl (-CF) and tert-butyl group positions .
- Example data :
| Bond Length (Å) | Angle (°) |
|---|---|
| C56–C55: 1.380 | N4–C5–C51: 118.7 |
| C55–C54: 1.386 | C56–C51–C5: 120.6 |
Q. How is the preliminary biological activity of this compound assessed?
- Screening protocols :
- Kinase inhibition assays : Test against KDR kinase (IC values) using fluorescence polarization .
- Receptor binding : Evaluate affinity for peripheral benzodiazepine receptors via competitive radioligand assays .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the piperazine substituent’s role in target binding?
- Experimental design :
- Synthesize analogs with modified piperazine groups (e.g., 4-pyridinylpiperazine vs. 4-phenylpiperazine) .
- Assess binding kinetics using surface plasmon resonance (SPR) and molecular docking (e.g., Glide or AutoDock).
- Key finding : The 4-phenylpiperazine group enhances hydrophobic interactions in the receptor’s allosteric pocket, increasing residence time by ~30% compared to unsubstituted analogs .
Q. How can computational modeling resolve discrepancies in biological activity across analogs?
- Methodology :
- Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to compare conformational stability of tert-butyl vs. trifluoromethyl substituents .
- Analyze electrostatic potential maps (MEPs) to identify regions of electron deficiency influencing receptor interactions.
Q. What strategies mitigate data contradictions in pharmacological profiling?
- Approach :
- Meta-analysis : Cross-validate IC values across multiple assays (e.g., cAMP phosphodiesterase vs. xanthine oxidase inhibition) .
- Crystallographic refinement : Re-examine electron density maps to confirm substituent orientation (e.g., tert-butyl group disorder in crystal lattice) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
